molecular formula C23H28N4O6S2 B2438514 3,4,5-triethoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide CAS No. 442152-08-1

3,4,5-triethoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide

Cat. No. B2438514
CAS RN: 442152-08-1
M. Wt: 520.62
InChI Key: MDMLECLHHUKNNX-UHFFFAOYSA-N
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Description

“3,4,5-triethoxy-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)benzamide” is a chemical compound with the molecular formula C23H28N4O6S2. Its average mass is 520.622 Da and its monoisotopic mass is 520.145020 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms. This ring is attached to a phenyl ring via a sulfonyl group .

Scientific Research Applications

Synthesis and Molecular Rearrangements

Research on the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles highlights synthetic methodologies leading to 1,2,4-thiadiazoles. Such studies emphasize the N-S bond formation between ring-photolytic species and sulfur nucleophile, offering insights into the synthetic versatility of related compounds including thiadiazoles, which might encompass the mentioned compound (Vivona, Buscemi, Asta, & Caronna, 1997).

Antimalarial and COVID-19 Research

A theoretical investigation into antimalarial sulfonamides for COVID-19 drug utilization provides insight into the reactivity of N-(phenylsulfonyl)acetamide derivatives. These derivatives demonstrate significant antimalarial activity and exhibit potential as COVID-19 therapeutics, suggesting applications of related sulfonamide compounds in infectious disease research (Fahim & Ismael, 2021).

Anticancer and Antimicrobial Activities

Synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents also suggests a broader application of related structures like thiadiazoles in developing cytoprotective drugs. Although these compounds showed minimal antisecretory activity, their cytoprotective properties against EtOH and HCl models highlight the potential for research into protective agents against gastric lesions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole libraries showcases the creation of drug-like derivatives, indicating the compound's relevance in drug discovery and development. The employed methodology highlights the efficiency of synthesizing various thiadiazole derivatives, underlining the compound's potential application in creating pharmacologically active agents (Park, Ryu, Park, Ha, & Gong, 2009).

Antimicrobial and Antifungal Screening

Research on 2.5-disubstituted 1,3,4-thiadiazoles demonstrates significant sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This indicates the compound's potential application in antimicrobial and antifungal studies, suggesting its role in developing new therapeutic agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).

properties

IUPAC Name

3,4,5-triethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S2/c1-5-20-25-26-23(34-20)27-35(29,30)17-11-9-16(10-12-17)24-22(28)15-13-18(31-6-2)21(33-8-4)19(14-15)32-7-3/h9-14H,5-8H2,1-4H3,(H,24,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLECLHHUKNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Triethoxy-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-YL)sulfamoyl]phenyl}benzamide

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